3-Oxazolidineacetamide, N-formyl-2-oxo-
Description
3-Oxazolidineacetamide, N-formyl-2-oxo- is a heterocyclic compound featuring a 2-oxo-oxazolidine core substituted with a formyl group at the N-position and an acetamide moiety. Its structure is characterized by a five-membered oxazolidine ring, which imparts rigidity and influences its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Key structural attributes:
- Oxazolidine ring: A saturated five-membered ring containing one oxygen and one nitrogen atom.
- N-formyl group: Enhances metabolic stability and modulates electronic properties.
Properties
CAS No. |
172514-90-8 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10) |
InChI Key |
YNVYVKNDHMSVRW-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)NC=O |
Canonical SMILES |
C1COC(=O)N1CC(=O)NC=O |
Other CAS No. |
172514-90-8 |
Synonyms |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazolidinone Derivatives (e.g., N-(2-Aryl-4-oxo-thiazolidin-3-yl)-acetamides)
Structural Differences :
- Core ring: Thiazolidinone (contains sulfur instead of oxygen in the heterocycle).
- Substituents : Aryl groups at the 2-position and additional chromenyloxy-acetamide moieties.
Functional Implications : - Thiazolidinones exhibit broader antimicrobial activity due to sulfur’s electronegativity and larger atomic radius, which enhance interactions with bacterial enzymes .
- Synthesis : Requires mercaptoacetic acid and ZnCl₂ in DMF, contrasting with the milder conditions (e.g., Na₂CO₃/acetyl chloride) used for oxazolidine derivatives .
Data Comparison :
Morpholinone Derivatives (e.g., 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)
Structural Differences :
- Core ring: Morpholinone (six-membered ring with two oxygen atoms).
- Substituents : Methylsulfonyl and acetyl groups enhance electron-withdrawing effects.
Functional Implications : - Morpholinones exhibit higher metabolic stability due to the larger ring size and substituent bulkiness.
- Synthesis : Involves multi-step alkylation and acylation, differing from the one-pot cyclization of oxazolidine derivatives .
Spectroscopic Comparison :
- ¹H NMR: Oxazolidine derivatives show distinct signals for the formyl proton (δ 8.1–8.3 ppm) and oxazolidine methyl groups (δ 1.2–1.5 ppm), while morpholinones display split peaks for sulfonyl/acetyl substituents (δ 2.1–2.9 ppm) .
Hydrazinyl-oxo-acetamide Complexes (e.g., 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide)
Structural Differences :
- Backbone : Hydrazone linkage instead of a heterocyclic ring.
- Metal coordination : Forms complexes with Ni(II)/Co(II), enabling DNA intercalation and antimicrobial activity.
Functional Implications : - Hydrazinyl derivatives show superior DNA binding (via intercalation) and antifungal activity against C. albicans (MIC: 8–16 µg/mL) compared to oxazolidineacetamides, which primarily act as synthetic intermediates .
Oxazolidinone Agrochemicals (e.g., Oxadixyl)
Structural Differences :
Activity Comparison :
| Compound | Target Organism | EC₅₀/MIC |
|---|---|---|
| Oxadixyl | Oomycetes | 0.1–1.0 ppm |
| 3-Oxazolidineacetamide | Synthetic intermediate | N/A (requires derivatization) |
3-Oxazolidineacetamide, N-formyl-2-oxo- :
Contrasting Approaches :
- Thiazolidinones: Require ZnCl₂-catalyzed cyclization with mercaptoacetic acid .
- Morpholinones: Use Na₂CO₃-mediated acylation and alkylation .
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